(4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone
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Description
(4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Given the lack of specific target identification and mechanistic understanding, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, distribution, metabolism, and excretion profiles remain unknown .
Result of Action
Without specific knowledge of its target and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-((benzyloxy)methyl)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone. Without specific experimental data, it is challenging to provide a detailed discussion on this topic .
Properties
IUPAC Name |
[4-(phenylmethoxymethyl)piperidin-1-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(22-15-21(24-25-22)20-9-5-2-6-10-20)26-13-11-19(12-14-26)17-28-16-18-7-3-1-4-8-18/h1-10,15,19H,11-14,16-17H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYAYCLGOPXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.